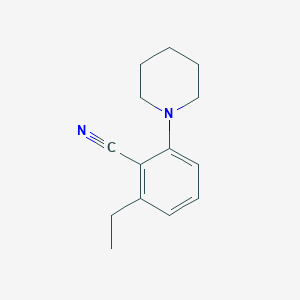

2-Ethyl-6-(1-piperidinyl)benzonitrile

Description

2-Ethyl-6-(1-piperidinyl)benzonitrile is a benzonitrile derivative characterized by an ethyl group at the 2-position and a piperidinyl substituent at the 6-position of the aromatic ring. The benzonitrile core provides a rigid planar structure, while the ethyl and piperidinyl groups introduce steric and electronic modifications. These structural features influence its physicochemical properties, such as solubility, stability, and reactivity, as well as its interactions in biological or material systems. The compound’s piperidinyl moiety is particularly notable, as piperidine derivatives are widely explored in medicinal chemistry for their ability to modulate pharmacokinetic and pharmacodynamic profiles .

Properties

Molecular Formula |

C14H18N2 |

|---|---|

Molecular Weight |

214.31 g/mol |

IUPAC Name |

2-ethyl-6-piperidin-1-ylbenzonitrile |

InChI |

InChI=1S/C14H18N2/c1-2-12-7-6-8-14(13(12)11-15)16-9-4-3-5-10-16/h6-8H,2-5,9-10H2,1H3 |

InChI Key |

SKEVWRQPNUKITQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=CC=C1)N2CCCCC2)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Medicinal Chemistry

FIPI (N-[2-[4-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)-1-piperidinyl]ethyl]-5-fluoro-1H-indole-2-carboxamide)

- Structural Similarity : Both compounds feature a piperidinyl group linked to an aromatic system. However, FIPI incorporates a benzimidazolone and indole carboxamide, whereas 2-Ethyl-6-(1-piperidinyl)benzonitrile lacks these heterocycles.

- Functional Differences : FIPI is a phospholipase D (PLD) inhibitor with demonstrated activity in cellular lipid signaling pathways . In contrast, this compound’s biological activity remains less characterized, though its nitrile group may confer reactivity in enzyme inhibition or metal coordination.

- Antimalarial Benzonitrile Derivatives (Compounds C and D) Structural Similarity: These derivatives share the benzonitrile core but differ in substituents. For example, Compound C (from MIA-QSAR models) includes a pyridyl-carbazole-phenoxazine hybrid, while Compound D features a methyl-propanamide chain . Activity Comparison: Compounds C and D exhibit predicted pIC50 values ≥8 against P. The ethyl-piperidinyl substitution in this compound may offer distinct steric effects that influence target binding or resistance profiles.

Reactivity in Solvent Systems

- Reaction Kinetics of Benzonitrile Analogues: demonstrates that benzonitrile derivatives exhibit solvent-dependent reactivity. For example, C4 (a model benzonitrile compound) follows zero-order kinetics in polar aprotic solvents like DMF but shifts to first-order in THF.

Toxicological and Environmental Considerations

- S-Metolachlor Transformation Products (TPs) :

Structurally related compounds like 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide (a TP of S-metolachlor) share the 2-ethyl-6-substituted aromatic motif. However, the acetamide group and chlorine substituent in TPs confer distinct toxicological profiles. Prioritization studies suggest that hydroxylation or methoxylation (e.g., 2-chloro-N-[2-ethyl-6-(hydroxymethyl)phenyl]-N-(1-methoxypropan-2-yl)acetamide) reduces toxicity compared to parent compounds . This underscores the importance of substituent polarity in environmental hazard assessment.

Research Implications

- Material Science: Substitution with electron-withdrawing groups (e.g., cyano or carbazole) could adapt this compound for optoelectronic uses.

- Environmental Safety : Structural parallels to S-metolachlor TPs suggest the need for ecotoxicological profiling to assess persistence and bioaccumulation risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.